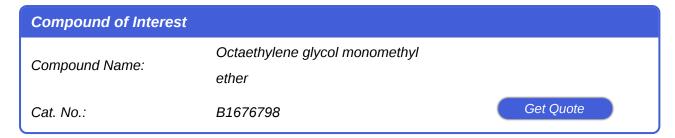


A-Z Guide to Purity and Characterization of Octaethylene Glycol Monomethyl Ether

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Octaethylene glycol monomethyl ether, a discrete polyethylene glycol (PEG) derivative, is a cornerstone in modern pharmaceutical and scientific research. Its defined molecular weight and structure ensure high consistency and predictable behavior, making it invaluable in drug delivery systems, nanotechnology, and notably, as a flexible linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are innovative therapeutic agents that utilize the body's own cellular machinery to target and degrade disease-causing proteins.[3] The precise length and properties of the linker, often incorporating octaethylene glycol monomethyl ether, are crucial for the efficacy of these treatments.[3][4]

This guide provides a comprehensive overview of the essential techniques and protocols for verifying the purity and characterizing the physicochemical properties of **octaethylene glycol monomethyl ether**, ensuring its suitability for high-stakes research and development.

Physicochemical and Purity Specifications

Ensuring the quality of **octaethylene glycol monomethyl ether** begins with understanding its fundamental properties and adhering to strict purity standards.

Table 1: Physicochemical Properties of Octaethylene Glycol Monomethyl Ether



Property	Value
CAS Number	25990-96-9[5][6]
Molecular Formula	C17H36O9[6]
Molecular Weight	384.47 g/mol [6][7]
Appearance	Colorless to light yellow/orange clear liquid[7]
Boiling Point	216 °C at 2 mmHg
Specific Gravity (20/20)	1.09[5]
Relative Density	1.075 g/cm ³ [8]
Refractive Index	1.46[5]

Table 2: Typical Purity Specifications

Parameter	Specification	Analytical Method
Purity	>96.0%[7]	Gas Chromatography (GC)
Appearance	Clear, colorless to light yellow liquid	Visual Inspection

Analytical Techniques for Purity and Characterization

A multi-faceted approach employing various analytical techniques is essential for the comprehensive assessment of **octaethylene glycol monomethyl ether**.

Table 3: Common Analytical Techniques for Purity and Characterization



Technique	Purpose
Gas Chromatography (GC/GC-MS)	Quantifies purity and identifies volatile impurities and related oligomers.[9][10]
High-Performance Liquid Chromatography (HPLC)	Separates and quantifies non-volatile impurities and assesses polydispersity.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Confirms chemical structure, identifies functional groups, and determines purity.[13][14]
Mass Spectrometry (MS)	Determines molecular weight and aids in the identification of impurities.[11]
Infrared (IR) Spectroscopy	Identifies characteristic functional groups.[15]
Thermal Analysis (TGA/DSC)	Evaluates thermal stability, melting point, and other thermal transitions.[16]

Potential Impurities

The synthesis of **octaethylene glycol monomethyl ether** can result in several process-related impurities that must be identified and quantified.

Table 4: Potential Impurities in Octaethylene Glycol Monomethyl Ether

Impurity	Description
Homologous PEG Ethers	Shorter or longer PEG chains (e.g., heptaethylene glycol monomethyl ether, nonaethylene glycol monomethyl ether).
Polyethylene Glycols (PEGs)	Diol impurities (e.g., octaethylene glycol) arising from unreacted starting materials.[17]
Residual Solvents and Reagents	Volatile or non-volatile compounds used during synthesis and purification.
Degradation Products	Resulting from improper storage or handling, such as oxidation products.



Characterization Data Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of **octaethylene glycol monomethyl ether**.[13]

Table 5: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Protons	Structure Fragment	Predicted δ (ppm)	Multiplicity
a	CH ₃ -O-	~3.38	Singlet
b	-O-CH ₂ -CH ₂ -O- (adjacent to CH ₃)	~3.54	Multiplet
С	-O-CH2-CH2-O- (internal)	~3.64-3.67	Multiplet
d	-O-CH2-CH2-OH	~3.60	Multiplet
е	-CH2-CH2-OH	~3.71	Multiplet
f	-ОН	Variable	Singlet (broad)

Table 6: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon	Structure Fragment	Predicted δ (ppm)
1	CH ₃ -O-	~59.0
2-7	-O-CH2-CH2-O- (internal)	~70.5
8	-O-CH2-CH2-OH	~70.0
9	-CH ₂ -CH ₂ -OH	~61.7
10	-O-CH ₂ -CH ₂ -O- (adjacent to CH ₃)	~71.9



Infrared (IR) Spectroscopy

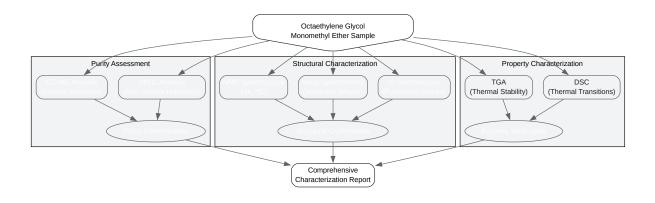
IR spectroscopy is used to confirm the presence of key functional groups.

Table 7: Key Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3400 (broad)	O-H Stretch	Hydroxyl (-OH)
~2870	C-H Stretch	Methylene (-CH ₂ -) and Methyl (-CH ₃)
~1450	C-H Bend	Methylene (-CH ₂ -)
~1100 (strong)	C-O-C Stretch	Ether Linkage

Experimental Workflows and Signaling Pathways

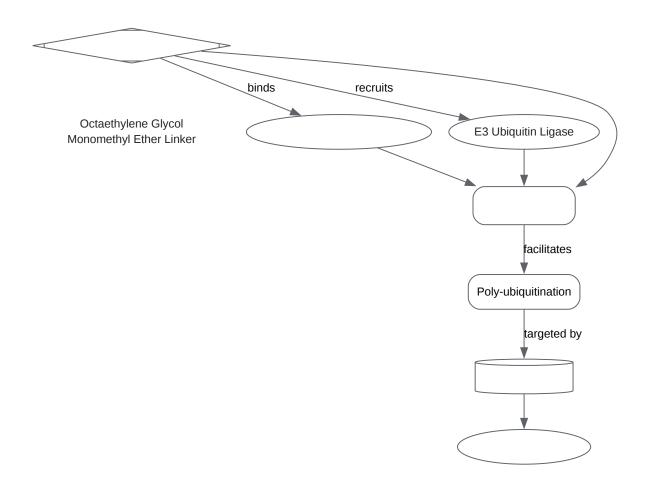
Visualizing experimental processes and the compound's role in biological systems is crucial for a comprehensive understanding.



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Caption: Comprehensive analysis workflow.





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Caption: PROTAC-mediated protein degradation.

Detailed Experimental Protocols Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity of **octaethylene glycol monomethyl ether** and identify any volatile impurities.

Instrumentation:



- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Capillary column suitable for polar compounds (e.g., Rxi®-1301Sil MS).[18]

Reagents:

- Helium (carrier gas), analytical grade.
- Methanol or Dichloromethane (solvent), analytical grade.
- Octaethylene glycol monomethyl ether reference standard and sample.

Procedure:

- Standard Preparation: Prepare a 1 mg/mL solution of the reference standard in the chosen solvent.
- Sample Preparation: Prepare a 1 mg/mL solution of the sample in the same solvent.
- Chromatographic Conditions:
 - Oven Program: 40°C (hold for 1 min), ramp to 320°C at 20°C/min, hold for 2 min.
 - Injection Mode: Split.
 - Carrier Gas Flow: Constant flow, 1 mL/min.[10]
 - Source Temperature: ~250°C.[10]
 - Transfer Line Temperature: ~280°C.[10]
- Mass Spectrometry Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
 - Scan Range: 20-600 amu.[19]
- Analysis: Inject the standard and sample solutions. Identify the main peak and impurities by their retention times and mass spectra. Calculate purity using the area normalization



method.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify the purity and assess non-volatile impurities.

Instrumentation:

- HPLC system with a suitable detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).[12]
- Reversed-phase C8 or C18 column.[20]

Reagents:

- · Acetonitrile, HPLC grade.
- Water, HPLC grade.
- Octaethylene glycol monomethyl ether reference standard and sample.

Procedure:

- Mobile Phase Preparation: Prepare a suitable gradient of acetonitrile and water. For example, a gradient from 40% to 100% acetonitrile.[21]
- Standard Preparation: Prepare a series of standard solutions of the reference compound in the mobile phase.
- Sample Preparation: Prepare a solution of the sample in the mobile phase.
- Chromatographic Conditions:
 - Column Temperature: 30°C.[22]
 - Flow Rate: 1.0 mL/min.[22]



- Injection Volume: 10-20 μL.
- Detection: As per the detector used (e.g., RID, ELSD, or MS).
- Analysis: Inject the standards and sample. Construct a calibration curve from the standard solutions. Quantify the purity of the sample by comparing its peak area to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess purity.

Instrumentation:

NMR spectrometer (e.g., 300 MHz or higher).[23]

Reagents:

- Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
- Internal standard (for quantitative NMR), if required.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.[24]
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for accurate integration.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
- Data Processing:



- Phase the spectra and calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the peaks in the ¹H NMR spectrum to confirm proton ratios.
- Analyze the chemical shifts and multiplicities to confirm the structure.

Thermal Analysis

Objective: To evaluate the thermal stability and transitions of **octaethylene glycol monomethyl ether**.

Thermogravimetric Analysis (TGA):

- Instrumentation: Thermogravimetric analyzer.
- Procedure:
 - Place a small, accurately weighed sample (5-10 mg) into the TGA pan.
 - Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[25][26]
 - Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

Differential Scanning Calorimetry (DSC):

- Instrumentation: Differential scanning calorimeter.
- Procedure:
 - Accurately weigh a small sample (2-5 mg) into an aluminum DSC pan and seal it.
 - Heat the sample to a temperature above its expected melting point (e.g., 100°C) to erase its thermal history.
 - Cool the sample to a low temperature (e.g., -60°C).[16]



- Heat the sample at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 100°C).
- Record the heat flow to determine melting point, crystallization temperature, and other thermal events.

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